Pantethine

Descripción general

Descripción

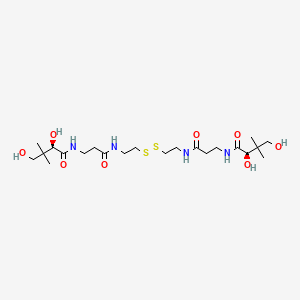

La pantetina, también conocida como bis-pantetina o coenzima pantetina, es una forma dimérica de la panteteína. Se produce a partir del ácido pantoténico (vitamina B5) mediante la adición de cisteamina. La pantetina consta de dos moléculas de panteteína unidas por un puente disulfuro. Actúa como un intermedio en la producción de la coenzima A, que es crucial para diversas vías metabólicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La pantetina se sintetiza a partir del ácido pantoténico mediante una serie de reacciones que involucran cisteamina. El proceso implica la formación de panteteína, que luego se dimeriza para formar pantetina. Las condiciones de reacción generalmente incluyen el uso de agentes reductores y niveles de pH específicos para facilitar la formación del puente disulfuro .

Métodos de Producción Industrial: La producción industrial de pantetina implica la fermentación de microorganismos que producen ácido pantoténico, seguida de una modificación química para agregar cisteamina y formar panteteína. La panteteína luego se dimeriza bajo condiciones controladas para producir pantetina. Este método garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Detailed Analysis of Chemical Reactions

2.1 Reduction of the Disulfide Bridge

The disulfide bridge in pantethine can be reduced using reducing agents such as dithiothreitol (DTT) to yield two molecules of pantetheine.

This reduction is crucial in biological systems as pantetheine is the direct precursor to 4'-phosphopantetheine, an intermediate in CoA synthesis .

2.2 Oxidation Reactions

This compound can undergo oxidation reactions, although specific details of these reactions are not extensively documented in the provided sources. Oxidizing agents like hydrogen peroxide can react with this compound.

2.3 Substitution Reactions

Substitution reactions involving the cysteamine moiety can lead to the formation of various pantetheine derivatives. These reactions involve replacing the cysteamine group with other functional groups, modifying the chemical properties and biological activity of the molecule.

2.4 Synthesis of this compound from Pantothenic Acid

This compound is synthesized from pantothenic acid through a series of reactions involving cysteamine. The process includes the formation of pantetheine, which is then dimerized to form this compound. Industrial production involves microbial fermentation of pantothenic acid, followed by chemical modification to add cysteamine and form pantetheine, which is then dimerized under controlled conditions.

2.5 this compound as a Precursor to Coenzyme A (CoA)

This compound serves as a precursor for CoA synthesis. The process involves several enzymatic steps :

-

This compound is converted into pantetheine.

-

Pantetheine is converted into 4'-phosphopantetheine.

-

4'-phosphopantetheine is then incorporated into CoA through further enzymatic reactions .

2.6 this compound Ketals and Hydrolysis

This compound can be synthesized by hydrolysis of its corresponding ketal. The ketals are hydrolyzed to this compound by treatment with aqueous acid .

Reaction Conditions and Reagents

Reactions involving this compound typically require mild conditions to preserve the integrity of the disulfide bridge. Common reagents include:

-

Reducing agents (e.g., DTT)

-

Oxidizing agents (e.g., hydrogen peroxide)

Products of this compound Reactions

The major products formed from this compound reactions include:

-

Pantetheine (from reduction of the disulfide bridge)

-

Pantothenic acid (from hydrolysis)

-

Substituted derivatives of pantetheine (from substitution reactions)

This compound and Oxidative Stress

This compound has been shown to reduce levels of oxidative damage. Studies on Drosophila models indicate that this compound can mitigate oxidative stress by reducing the levels of oxidized proteins .

Therapeutic Relevance

This compound is used as a dietary supplement to treat hypertriglyceridemia and favorably impacts lipid risk factors in individuals with hypercholesterolemia, arteriosclerosis, and diabetes .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Alzheimer's Disease

Recent studies have demonstrated that pantethine exhibits significant neuroprotective properties, particularly in models of Alzheimer's disease. In a study involving transgenic mice (5XFAD), this compound treatment for 5.5 months resulted in:

- Reduction of Amyloid Beta Deposits : An 85% reduction in amyloid beta plaque deposits was observed.

- Decreased Glial Reactivity : Glial reactivity markers (GFAP and IBA1) decreased by 80% and 40%, respectively.

- Behavioral Improvements : Treated mice showed reduced aggression and improved cognitive function .

Mechanisms of Action

this compound appears to modulate gene expression related to inflammation and amyloid processing, suggesting its potential as a therapeutic agent in Alzheimer's disease management .

Cardiovascular Health

Lipid Profile Improvement

this compound has been shown to favorably alter lipid profiles in individuals at risk for cardiovascular disease. In clinical trials:

- Total Cholesterol Reduction : A significant decrease in total cholesterol (6% to 11%) was noted over 16 weeks.

- Low-Density Lipoprotein Reduction : LDL cholesterol levels dropped by approximately 11% .

Dosage and Efficacy

The optimal dosing regimen identified was 300 mg taken twice daily, which sustained lipid improvements without significant side effects .

Antiviral Properties

SARS-CoV-2 Inhibition

Recent research indicates that this compound may possess antiviral properties against SARS-CoV-2. In vitro studies showed:

- Significant Viral Load Reduction : this compound treatment led to over a 97% reduction in viral infection rates at higher concentrations (1000 µM).

- Gene Expression Modulation : The treatment significantly inhibited the expression of viral proteins associated with infection .

Metabolic Disorders

Potential Benefits for Fatty Liver Disease

this compound has been suggested as a potential treatment for fatty liver disease due to its ability to improve lipid metabolism and reduce liver fat accumulation .

Summary of Research Findings

| Application Area | Key Findings | Study Type |

|---|---|---|

| Neuroprotection | Reduced amyloid plaques and glial reactivity | Preclinical (mouse models) |

| Cardiovascular Health | Decreased total cholesterol and LDL levels | Randomized controlled trials |

| Antiviral Properties | Significant inhibition of SARS-CoV-2 | In vitro studies |

| Metabolic Disorders | Improved lipid metabolism; potential for fatty liver | Observational studies |

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of this compound across different populations:

- Hyperlipidemia Study : A randomized controlled trial involving 120 participants found that this compound significantly reduced lipid levels compared to placebo after 16 weeks.

- Alzheimer's Disease Model : In a preclinical study with transgenic mice, this compound treatment led to substantial neuroprotective effects, suggesting its potential application in human Alzheimer's therapy.

Mecanismo De Acción

La pantetina ejerce sus efectos a través de dos mecanismos principales:

Precursor para la Síntesis de la Coenzima A: La pantetina actúa como precursor para la síntesis de la coenzima A, que participa en la transferencia de grupos acetilo en diversas vías metabólicas.

Inhibición de la Sintasa de Ácidos Grasos: La pantetina inhibe la sintasa de ácidos grasos, una enzima involucrada en la síntesis de ácidos grasos.

Comparación Con Compuestos Similares

La pantetina es única en comparación con otros compuestos similares debido a su forma de disulfuro estable y su papel directo en la síntesis de la coenzima A. Los compuestos similares incluyen:

Ácido Pantoténico (Vitamina B5): A diferencia de la pantetina, el ácido pantoténico requiere pasos adicionales para convertirse en coenzima A.

Panteteína: La panteteína es la forma reducida de la pantetina y actúa como un intermedio en la síntesis de la coenzima A.

Fenofibrato: El fenofibrato es otro agente hipolipemiante que reduce los triglicéridos de manera más efectiva que la pantetina.

En conclusión, la pantetina es un compuesto versátil con aplicaciones significativas en química, biología, medicina e industria. Sus propiedades únicas y mecanismos de acción la convierten en una herramienta valiosa en la investigación científica y las aplicaciones terapéuticas.

Actividad Biológica

Pantethine, a derivative of vitamin B5 (pantothenic acid), has garnered attention for its diverse biological activities, particularly in metabolic regulation, neuroprotection, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

1. Overview of this compound

This compound is a coenzyme A precursor that plays a crucial role in various biochemical pathways, including lipid metabolism and energy production. It is known for its ability to modulate cholesterol levels and exhibit anti-inflammatory properties.

2.1 Lipid Metabolism and Cardiovascular Health

Research has consistently demonstrated that this compound can significantly lower total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels. A study involving 120 subjects showed a notable reduction in TC by 6 mg/dL (3%) and LDL-C by 4 mg/dL (4%) after 16 weeks of this compound supplementation compared to placebo controls .

| Study Duration | This compound Dosage | TC Reduction | LDL-C Reduction |

|---|---|---|---|

| 16 weeks | 600 mg/d for weeks 1-8, then 900 mg/d for weeks 9-16 | 6 mg/dL (3%) | 4 mg/dL (4%) |

These findings suggest that this compound supplementation can be beneficial for individuals at low to moderate cardiovascular disease risk, potentially reducing overall future cardiovascular risk .

2.2 Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease (AD). In a study involving transgenic mice, long-term treatment with this compound resulted in reduced glial reactivity and amyloid-beta (Aβ) deposition, which are hallmarks of AD pathology. Behavioral improvements were also noted, indicating its potential as a therapeutic agent .

| Treatment Group | Glial Reactivity Reduction | Aβ Deposition Reduction | Behavioral Improvement |

|---|---|---|---|

| This compound | Significant | Significant | Improved |

The transcriptomic analysis revealed that this compound modulates gene expression associated with AD progression, suggesting it could help maintain brain homeostasis during disease development .

2.3 Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-1β. In vitro studies have indicated that this compound can alleviate inflammation in astrocytes treated with Aβ oligomers, further supporting its role in neuroprotection .

3.1 Pediatric Use in PKAN

A pilot trial assessing the efficacy of this compound in children with Pantothenate Kinase-Associated Neurodegeneration (PKAN) reported that while motor function did not significantly improve after treatment, there was a noted delay in the progression of motor symptoms . The study highlighted the safety profile of this compound, with no adverse events reported during the trial.

3.2 Antiviral Potential Against SARS-CoV-2

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. In vitro experiments demonstrated that this compound effectively reduced viral replication and protein expression in infected cells, suggesting its potential as an adjunctive therapy for COVID-19 .

| Treatment Condition | Viral Replication Reduction | IC50 Value |

|---|---|---|

| Preinfection Treatment | Significant reduction | 26.55 µM |

| Postinfection Treatment | Over 97% reduction | 17.72 µM |

4. Conclusion

This compound exhibits a broad spectrum of biological activities that make it a candidate for various therapeutic applications, particularly in cardiovascular health, neuroprotection, and potentially as an antiviral agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Propiedades

IUPAC Name |

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWYOLJPSHDSAL-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046815 | |

| Record name | Pantethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Pantethine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16816-67-4, 644967-47-5 | |

| Record name | Pantethine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16816-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644967-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantethine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantethine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pantethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTETHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pantethine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.